molecular formula C24H29ClN2O3S B297315 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide

Cat. No. B297315
M. Wt: 461 g/mol
InChI Key: FXWDTQTUCBBPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as C21H26ClNOS and has been the subject of numerous studies to determine its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of C21H26ClNOS involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, C21H26ClNOS disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, C21H26ClNOS has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in various tissues and organs, including the brain, liver, and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C21H26ClNOS in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for cancer research. However, the limitations of this compound include its potential toxicity and lack of specificity for CA IX, which may limit its therapeutic applications.

Future Directions

There are several potential future directions for research on C21H26ClNOS. These include further studies on its anti-cancer properties, as well as investigations into its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, researchers may explore the use of this compound in combination with other anti-cancer drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of C21H26ClNOS involves a series of chemical reactions that begin with the reaction of 3-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with N-(2-cyclohex-1-en-1-ylethyl)acetamide to produce the final product.

Scientific Research Applications

C21H26ClNOS has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C24H29ClN2O3S

Molecular Weight

461 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H29ClN2O3S/c1-19-10-12-23(13-11-19)31(29,30)27(17-21-8-5-9-22(25)16-21)18-24(28)26-15-14-20-6-3-2-4-7-20/h5-6,8-13,16H,2-4,7,14-15,17-18H2,1H3,(H,26,28)

InChI Key

FXWDTQTUCBBPOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CCCCC3

Origin of Product

United States

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